![molecular formula C9H6F3NO3 B2375846 N-(3-Trifluoromethyl-phenyl)-oxalamic acid CAS No. 6890-83-1](/img/structure/B2375846.png)
N-(3-Trifluoromethyl-phenyl)-oxalamic acid
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Description
The compound is a derivative of oxalamic acid, with a trifluoromethylphenyl group attached. Trifluoromethylphenyl groups are commonly found in various pharmaceuticals and exhibit unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for “N-(3-Trifluoromethyl-phenyl)-oxalamic acid” were not found, trifluoromethylphenyl derivatives have been synthesized for use in various fields, including pharmaceuticals .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Inhibitors of Vascular Endothelial Growth Factor Receptor
“N-(3-Trifluoromethyl-phenyl)-oxalamic acid” is considered as a promising scaffold for the development of novel protein kinase inhibitors which are able to target the inactive conformation of vascular endothelial growth factor receptor . This application is particularly important in the field of cancer treatment.
Agrochemical and Pharmaceutical Industries
Trifluoromethyl-phenyl derivatives, including “N-(3-Trifluoromethyl-phenyl)-oxalamic acid”, have found applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them useful in a variety of contexts.
FDA-Approved Drugs
Compounds containing the trifluoromethyl group, such as “N-(3-Trifluoromethyl-phenyl)-oxalamic acid”, are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This highlights the importance of this compound in the development of new drugs.
Synthesis of Other Compounds
“N-(3-Trifluoromethyl-phenyl)-oxalamic acid” can be used as a starting material in the synthesis of other compounds. For example, it can be reacted with 4-methylbenzoate to give intermediate compounds .
Research and Development
Due to its unique chemical properties, “N-(3-Trifluoromethyl-phenyl)-oxalamic acid” is often used in research and development in the field of chemistry . It serves as a valuable tool for scientists exploring new reactions and developing new materials.
properties
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-2-1-3-6(4-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUJHKAPNSODC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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